molecular formula C11H16N2O2 B13732448 2-Phenyl-2-propoxyacetamidoxime CAS No. 33954-78-8

2-Phenyl-2-propoxyacetamidoxime

Katalognummer: B13732448
CAS-Nummer: 33954-78-8
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: MAPKBBPFYZDEQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-2-propoxyacetamidoxime is a heterocyclic organic compound with the molecular formula C₁₁H₁₆N₂O₂. It is known for its unique chemical structure, which includes a phenyl group, a propoxy group, and an acetamidoxime moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-propoxyacetamidoxime typically involves the reaction of 2-phenyl-2-propoxyacetonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired acetamidoxime .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-2-propoxyacetamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Phenyl-2-propoxyacetamidoxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Phenyl-2-propoxyacetamidoxime involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its reactive functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenyl-2-propoxyacetamidoxime stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

33954-78-8

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

N'-hydroxy-2-phenyl-2-propoxyethanimidamide

InChI

InChI=1S/C11H16N2O2/c1-2-8-15-10(11(12)13-14)9-6-4-3-5-7-9/h3-7,10,14H,2,8H2,1H3,(H2,12,13)

InChI-Schlüssel

MAPKBBPFYZDEQQ-UHFFFAOYSA-N

Isomerische SMILES

CCCOC(C1=CC=CC=C1)/C(=N/O)/N

Kanonische SMILES

CCCOC(C1=CC=CC=C1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.